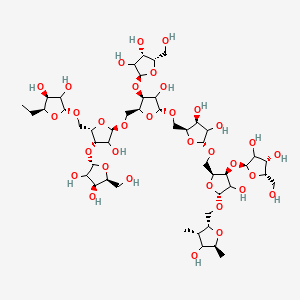
Disperse Blue 93
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Blue 93 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and are typically applied from an aqueous dispersion. This compound is known for its vibrant blue color and is widely used in the textile industry to impart color to fabrics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 93 involves the reaction of 1-amino-4-bromoanthraquinone with 2,4-dinitrochlorobenzene in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into a paste or powder form for ease of application in dyeing processes.
Análisis De Reacciones Químicas
Types of Reactions: Disperse Blue 93 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds, often used in decolorization processes.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the anthraquinone structure.
Reduction: Simplified aromatic amines and other reduced products.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Disperse Blue 93 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Disperse Blue 93 involves its interaction with the polymer chains of synthetic fibers. The dye molecules penetrate the fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This interaction results in the dye being firmly held within the fiber matrix, imparting a stable color to the fabric.
Comparación Con Compuestos Similares
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 79
- Disperse Blue 183
Propiedades
Número CAS |
12235-95-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
0 |
Sinónimos |
disperse blue 93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




